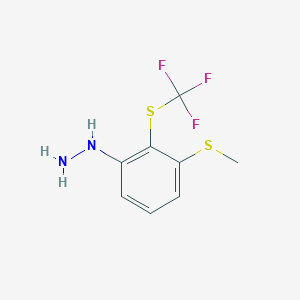
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(methylthio)phenyl isocyanate with trifluoromethylthiol in the presence of a base to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethylthio groups but with a thiourea moiety instead of hydrazine.
Uniqueness
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both groups in close proximity can lead to unique interactions with molecular targets, making this compound particularly valuable for research and development in various fields.
Propiedades
Fórmula molecular |
C8H9F3N2S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
[3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-6-4-2-3-5(13-12)7(6)15-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
RCPDOSQZCOPMDN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


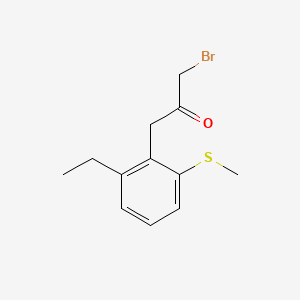

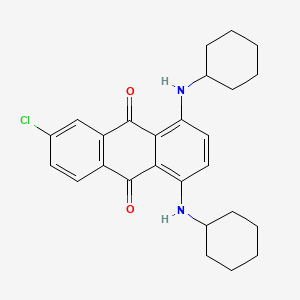

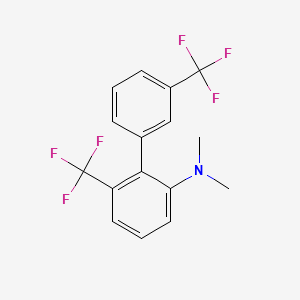
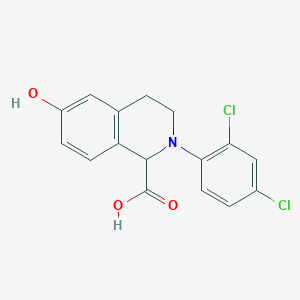
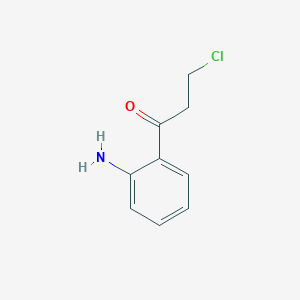

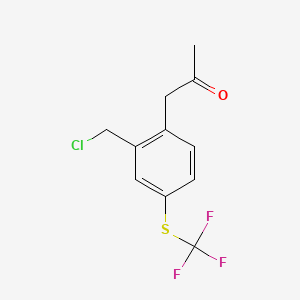
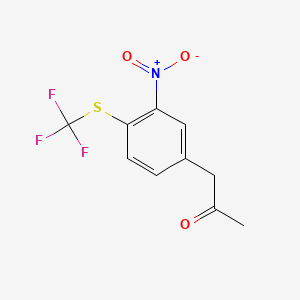
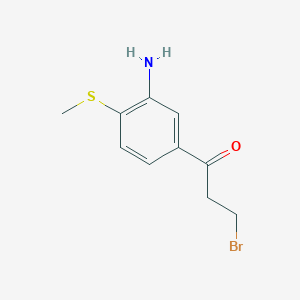
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)


